molecular formula C4H5B B1278893 4-Bromo-1-butyne CAS No. 38771-21-0

4-Bromo-1-butyne

Cat. No. B1278893
CAS RN: 38771-21-0
M. Wt: 132.99 g/mol
InChI Key: XLYOGWXIKVUXCL-UHFFFAOYSA-N
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Description

4-Bromo-1-butyne is commonly used as a reactant. It serves as a source of alkyl halides for the introduction of bromo functionality into the molecule .


Synthesis Analysis

Stereoselective epoxidation of 4-bromo-1-butene was carried out with three alkene-utilizing bacteria: Mycobacterium LI, Mycobacterium E3, and Nocardia IP1 . It was used in the synthesis of 4-(3-butenyloxy)benzoic acid . It was also used in the total synthesis of largazole .


Molecular Structure Analysis

The molecular formula of 4-Bromo-1-butyne is C4H5Br. Its molecular weight is 135.002 . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

A kinetic shift has been observed in the Br loss of the 4-bromo-1-butyne cation, and the experimental dissociation rates were also modeled to obtain E0= 10.616 ± 0.030 eV . It is used in reactions such as the synthesis of 4-(3-butenyloxy)benzoic acid and largazole .


Physical And Chemical Properties Analysis

4-Bromo-1-butyne has a molecular weight of 135.002 . It has a density of 1.44 and a refractive index of 1.48 .

Scientific Research Applications

Source of Alkyl Halides

4-Bromo-1-butyne serves as a source of alkyl halides for the introduction of bromo functionality into the molecule . This property is useful in organic synthesis where bromo functionality is required.

Synthesis of Macrocycles

4-Bromo-1-butyne is used as a reactant in the synthesis of macrocycles by cobalt-mediated [2+2+2] co-cyclotrimerization . Macrocycles are a class of compounds that have large cyclic structures. They have applications in drug discovery and materials science.

Synthesis of 2,4,5-Trisubstituted Oxazoles

This compound is used in the synthesis of 2,4,5-trisubstituted oxazoles by a gold-catalyzed formal [3+2] cycloaddition . Oxazoles are heterocyclic compounds that are found in many biologically active molecules and are used in medicinal chemistry.

Synthesis of 1,3,4-Oxadiazoles

4-Bromo-1-butyne is used in intramolecular 1,3-dipolar cycloaddition to synthesize 1,3,4-oxadiazoles . Oxadiazoles are another class of heterocyclic compounds that have shown a wide range of biological activities.

Preparation of Azulene Derivatives

It is used in the preparation of lactones bearing alkynes for reductive cyclization in the preparation of azulene derivatives . Azulenes are a class of organic compounds and derivatives that are used in dyes and pigments due to their blue color.

Synthesis of Substituted α-Pyrones

4-Bromo-1-butyne is used in the synthesis of substituted α-pyrones by gold-catalyzed coupling reactions . α-Pyrones are a class of organic compounds that are found in a variety of natural products and have shown a wide range of biological activities.

Mechanism of Action

Target of Action

4-Bromo-1-butyne is a type of alkyl halide . It serves as a source of alkyl halides for the introduction of bromo functionality into the molecule . The primary targets of 4-Bromo-1-butyne are molecules that can undergo nucleophilic substitution or elimination reactions.

Biochemical Pathways

4-Bromo-1-butyne is used as a reactant in several synthesis pathways. For instance, it is used in the synthesis of macrocycles by cobalt-mediated [2+2+2] co-cyclotrimerization . It is also used in the synthesis of 2,4,5-trisubstituted oxazoles by a gold-catalyzed formal [3+2] cycloaddition , and in intramolecular 1,3-dipolar cycloaddition to synthesize 1,3,4-oxadiazoles .

Result of Action

The result of 4-Bromo-1-butyne’s action is the formation of new organic compounds. For example, it can lead to the formation of macrocycles, oxazoles, and oxadiazoles . These compounds can have various molecular and cellular effects depending on their structure and properties.

Safety and Hazards

4-Bromo-1-butyne is classified as a flammable liquid and vapor. It is toxic if swallowed and may cause an allergic skin reaction . It should be stored in a well-ventilated place and kept cool .

Future Directions

4-Bromo-1-butyne is used in various chemical reactions and its future directions could be in the development of new synthetic routes and applications .

properties

IUPAC Name

4-bromobut-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Br/c1-2-3-4-5/h1H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYOGWXIKVUXCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454136
Record name 4-Bromo-1-butyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-butyne

CAS RN

38771-21-0
Record name 4-Bromo-1-butyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1-butyne
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the kinetic shift observed in the fragmentation of the 4-bromo-1-butyne cation?

A1: The kinetic shift observed in the bromine loss from the 4-bromo-1-butyne cation [] suggests that the dissociation process is not instantaneous. This means there's a time lag between the ionization of the molecule and the fragmentation event. This kinetic shift is crucial for accurately determining the appearance energy (E0) of the fragment ion. Researchers use modeling techniques to account for this shift and obtain a more precise E0 value, which is essential for understanding the energetics and mechanisms of the dissociation process.

Q2: How does the structure of the bromobutyne isomers influence the formation of different C4H5+ ions during dissociative photoionization?

A2: The research indicates that the specific isomer of bromobutyne significantly impacts the structure of the resulting C4H5+ ion []. Theoretical calculations suggest that only the staggered rotamer of the 4-bromo-1-butyne cation can lose a bromine atom to form a high-energy cyclic C4H5+ isomer. In contrast, experimental evidence suggests that both 1-bromo-2-butyne and 3-bromo-1-butyne likely form the linear CH2CCCH3+ ion. These findings highlight the role of molecular structure in dictating fragmentation pathways and the formation of specific ionic products.

Q3: What are the potential applications of poly[N-(3-butynyl)-2-ethynylpyridinium bromide] based on its characterized properties?

A3: The successful synthesis and characterization of poly[N-(3-butynyl)-2-ethynylpyridinium bromide], a new conjugated polyelectrolyte, opens doors to several potential applications []. Its conjugated backbone structure, confirmed by IR, NMR, and UV-visible spectroscopies, suggests potential use in organic electronic devices. Furthermore, the determined HOMO and LUMO energy levels indicate a band gap of 1.98 eV, making it suitable for applications like light-emitting diodes or solar cells.

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